molecular formula C14H20FeIN 10* B084345 (Ferrocen-1-yl)methyltrimethylammonium iodide CAS No. 12086-40-7

(Ferrocen-1-yl)methyltrimethylammonium iodide

Cat. No.: B084345
CAS No.: 12086-40-7
M. Wt: 385.06 g/mol
InChI Key: JIXIGMAACRMMNM-UHFFFAOYSA-M
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Description

(Ferrocen-1-yl)methyltrimethylammonium iodide is a chemical compound with the molecular formula C14H20FeIN. It is a derivative of ferrocene, a well-known organometallic compound, and contains a trimethylammonium group attached to the ferrocene moiety.

Scientific Research Applications

(Ferrocen-1-yl)methyltrimethylammonium iodide has several scientific research applications:

Safety and Hazards

“(Ferrocen-1-yl)methyltrimethylammonium iodide” should not be released into the environment . In case of contact, rinse immediately with plenty of water and seek medical attention . It should be handled with adequate ventilation and personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ferrocen-1-yl)methyltrimethylammonium iodide can be synthesized through a multi-step process. One common method involves the reaction of ferrocene with chloromethyltrimethylammonium chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (ferrocen-1-yl)methyltrimethylammonium chloride. This intermediate is then treated with sodium iodide to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Ferrocen-1-yl)methyltrimethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (ferrocen-1-yl)methyltrimethylammonium iodide involves its interaction with molecular targets through its ferrocene and trimethylammonium groups. The ferrocene moiety can undergo redox reactions, while the trimethylammonium group can interact with negatively charged biological molecules. These interactions can lead to various biological effects, such as antimicrobial activity and membrane disruption .

Comparison with Similar Compounds

Similar Compounds

    Ferrocenylmethyltrimethylammonium chloride: Similar structure but with a chloride ion instead of iodide.

    Ferrocenylmethyltrimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.

    Ferrocenylmethyltrimethylammonium fluoride: Similar structure but with a fluoride ion instead of iodide

Uniqueness

(Ferrocen-1-yl)methyltrimethylammonium iodide is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and biological activity compared to its chloride, bromide, and fluoride counterparts .

Properties

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q;-1;+2;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXIGMAACRMMNM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FeIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924107
Record name Iron(2+) iodide cyclopenta-2,4-dien-1-ide--2-[(trimethylazaniumyl)methyl]cyclopenta-2,4-dien-1-ide (1/1/1/1)
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Molecular Weight

385.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12086-40-7, 122188-47-0
Record name (Ferrocenylmethyl)trimethylammonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12086-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, (ferrocenylmethyl)trimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012086407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(2+) iodide cyclopenta-2,4-dien-1-ide--2-[(trimethylazaniumyl)methyl]cyclopenta-2,4-dien-1-ide (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ferrocen-1-yl)methyltrimethylammonium iodide
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